molecular formula C9H17NO3 B13172013 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal

Cat. No.: B13172013
M. Wt: 187.24 g/mol
InChI Key: PRONYBGQMRWYOL-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is a structurally complex aldehyde derivative featuring a tetrahydropyran (oxane) ring substituted with an aminomethyl group at the 3-position. The compound combines a reactive aldehyde group with a hydroxyl group and a constrained oxane backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[3-(aminomethyl)oxan-3-yl]-2-hydroxypropanal

InChI

InChI=1S/C9H17NO3/c1-8(12,6-11)9(5-10)3-2-4-13-7-9/h6,12H,2-5,7,10H2,1H3

InChI Key

PRONYBGQMRWYOL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1(CCCOC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of oxan-3-yl derivatives and aminomethyl groups, which are reacted in the presence of catalysts and solvents to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, as outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal C₉H₁₇NO₃ ~199.24* Aldehyde, Hydroxyl, Oxane, Aminomethyl Not Available
[3-(Aminomethyl)oxan-3-yl]methanol C₇H₁₅NO₂ 145.20 Primary Alcohol, Oxane, Aminomethyl EN300-749436†
2-[(3-Chlorophenyl)methyl]-3-[methyl-(Boc)amino]propanoic acid C₁₆H₂₂ClNO₄ 339.80 Carboxylic Acid, Boc-Protected Amine, Chloroarene Not Listed‡

*Estimated based on structural formula; †From Enamine Ltd catalogue ; ‡Synonym-based identifier from ECHEMI .

Key Observations:

  • Aldehyde vs. Alcohol/Carboxylic Acid Reactivity: Unlike [3-(aminomethyl)oxan-3-yl]methanol (a primary alcohol) or the ECHEMI compound (a carboxylic acid), the target aldehyde exhibits higher electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). This reactivity is critical in prodrug design or covalent inhibitor development .
  • Hydrophobicity and Solubility: The oxane ring and aminomethyl group enhance water solubility compared to the chloroarene-containing ECHEMI compound, which is more lipophilic due to its aromatic chlorine substituent .
  • Protection Strategies: The Boc-protected amine in the ECHEMI compound contrasts with the free aminomethyl group in the target molecule, suggesting divergent stability profiles under acidic or basic conditions .

Biological Activity

Overview of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal

This compound, also known as a derivative of amino sugars, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activities.

1. Antioxidant Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antioxidant activities. These activities are essential in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.

2. Antimicrobial Activity

Studies have shown that amino sugar derivatives can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic processes within microbial cells. For instance, compounds with similar functionalities have been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria.

3. Immunomodulatory Effects

There is evidence suggesting that amino sugars can modulate immune responses. This includes enhancing the activity of immune cells such as macrophages and T-cells. The immunomodulatory potential may be attributed to the ability of these compounds to influence cytokine production and promote an anti-inflammatory environment.

4. Anticancer Activity

Preliminary studies on related compounds indicate potential anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit proliferation through various pathways, including the modulation of signaling cascades involved in cell cycle regulation.

Data Table: Biological Activities of Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityImmunomodulatory EffectsAnticancer Activity
2-Amino-2-deoxy-D-glucoseModerateEffective against E. coliEnhances macrophage activityInduces apoptosis in breast cancer cells
N-Acetyl-D-glucosamineHighEffective against S. aureusModulates cytokine releaseInhibits tumor growth in vitro
This compoundTBDTBDTBDTBD

Note: TBD = To Be Determined; further research is needed to establish specific data for this compound.

Case Study 1: Antioxidant Assessment

In a study assessing the antioxidant capacity of amino sugar derivatives, researchers found that certain modifications to the hydroxyl groups significantly increased their radical scavenging activity. This suggests that structural variations can enhance biological efficacy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on derivatives similar to this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds.

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